molecular formula C13H17BN2O2S B6168379 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine CAS No. 2043401-94-9

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B6168379
CAS No.: 2043401-94-9
M. Wt: 276.2
InChI Key:
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine is a chemical compound characterized by its boronic acid derivative structure

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.

Mode of Action

The compound’s mode of action involves interaction with its targets, leading to changes in their structure or function. For instance, in the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is part of the borylation process, which involves the addition of a boron atom to organic compounds.

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It participates in the hydroboration of these compounds, a process that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond . The downstream effects of this process can vary depending on the specific biochemical context.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific interactions with its targets. For instance, the formation of pinacol benzyl boronate could potentially alter the properties of alkylbenzenes , affecting their role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated benzothiazole under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a suitable solvent, like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form boronic acid derivatives.

  • Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with catalysts like palladium, are typically employed.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Borates: Resulting from further oxidation or complexation reactions.

  • Substitution Products: Various amines, alcohols, and other nucleophiles can replace the boronic acid group.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of pharmaceuticals, agrochemicals, and materials.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biological molecules makes it useful in probing biological pathways and interactions.

Medicine: In medicinal chemistry, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine is explored for its therapeutic potential. It may serve as a precursor for drug development, particularly in the design of new anti-inflammatory and anticancer agents.

Industry: The compound's properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings. Its ability to form stable borate esters can enhance the durability and performance of these materials.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Benzothiazoles: Compounds with similar benzothiazole structures but different functional groups.

  • Dioxaborolanes: Other dioxaborolane derivatives with varying substituents.

Uniqueness: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine stands out due to its specific combination of the boronic acid group and the benzothiazole moiety

Properties

CAS No.

2043401-94-9

Molecular Formula

C13H17BN2O2S

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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